2-Penten-4-yn-1-ol
Overview
Description
2-Penten-4-yn-1-ol is an organic compound with the molecular formula C5H6O. It is characterized by the presence of both an alkene and an alkyne functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Penten-4-yn-1-ol can be synthesized through various methods. One common approach involves the reaction of ethynylmagnesium bromide with cinnamaldehyde in tetrahydrofuran under nitrogen atmosphere . The reaction is typically carried out at room temperature and involves the gradual addition of ethynylmagnesium bromide to the cinnamaldehyde solution, followed by stirring overnight.
Industrial Production Methods: the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate scaling of reagents and optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Penten-4-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon or Lindlar’s catalyst are used for selective reduction.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces halides or other substituted derivatives.
Scientific Research Applications
2-Penten-4-yn-1-ol is utilized in various scientific research applications:
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: Employed in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Penten-4-yn-1-ol involves its reactivity due to the presence of both alkene and alkyne groups. These functional groups allow the compound to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
4-Pentyn-1-ol: Similar in structure but lacks the alkene group.
3-Penten-1-yne: Similar but with different positioning of the double and triple bonds.
2-Buten-1-ol: Contains an alkene group but lacks the alkyne group.
Uniqueness: 2-Penten-4-yn-1-ol is unique due to the presence of both alkene and alkyne functional groups, which provide it with a wide range of reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
pent-2-en-4-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-3-4-5-6/h1,3-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJDCTNDUKKEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031733 | |
Record name | Pent-2-en-4-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5557-88-0 | |
Record name | 2-Penten-4-yn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5557-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pent-2-en-4-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-2-en-4-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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